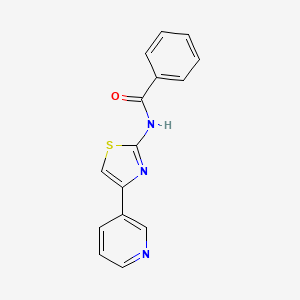

N-(4-(吡啶-3-基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide and related compounds often involves multi-step chemical processes that include the formation of heterocyclic rings, amidation reactions, and the use of coupling agents to assemble the core structure. Detailed synthetic routes can vary based on the desired derivatives and their functional groups. For instance, compounds with similar structural frameworks have been synthesized through reactions involving potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by cyclization and oxidation steps to produce novel cyclic systems (Adhami et al., 2014).

Molecular Structure Analysis

The molecular structure of N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide derivatives has been elucidated using various spectroscopic and crystallographic techniques, including NMR, IR, and X-ray diffraction. These studies reveal the compound's conformation, bond lengths, angles, and the spatial arrangement of its atoms, providing insights into its chemical behavior and reactivity. For example, crystal structure analysis has shown how molecules of certain derivatives assemble into structures through hydrogen bonding and π-π interactions, which can influence their physical and chemical properties (Artheswari et al., 2019).

Chemical Reactions and Properties

N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide undergoes various chemical reactions that modify its structure and functional groups, leading to the formation of new compounds with diverse properties. Reactions such as C-H bond activation, arylation, alkylation, and oxidative functionalization have been explored to extend the chemical diversity and enhance the biological relevance of this compound and its analogs. These reactions are often facilitated by catalysts like palladium and involve intermediate species that are key to the synthetic pathway (Chen et al., 2023).

科学研究应用

代谢和药代动力学

对类似SB-649868的化合物的研究,该化合物含有苯甲酰胺成分,侧重于人体内的代谢、排泄和药代动力学。例如,对SB-649868的研究,一种促进睡眠的受体拮抗剂,揭示了其在人体内的广泛代谢和主要通过粪便排泄的途径,突显了了解治疗化合物的代谢途径和排泄机制的重要性(Renzulli et al., 2011)。

诊断应用

与苯甲酰胺结构相关的化合物已被探索其在诊断成像中的潜力。例如,P-(123)I-MBA,一种碘苯甲酰胺,已被研究其通过结合癌细胞上过表达的sigma受体来可视化原发性乳腺肿瘤的能力,展示了苯甲酰胺衍生物在肿瘤学中的诊断潜力(Caveliers et al., 2002)。

治疗研究

对苯并噻唑和苯甲酰胺衍生物在治疗应用中的探索在研究中是明显的,这些研究调查了它们的抗抑郁和抗癫痫效果。例如,一项合成苯并[ d ]噻唑衍生物并评估其潜在效果的研究表明了这些化合物在开发治疗神经系统疾病方面的相关性(Jin et al., 2019)。

暴露和安全性研究

了解化学化合物(包括拟除虫剂和有机磷化合物)的暴露和潜在健康影响对公共卫生至关重要。研究儿童通过饮食和其他途径暴露于这些化合物的环境暴露强调了对用于各种应用的化学化合物进行安全评估的重要性(Babina et al., 2012)。

未来方向

The future directions for research on N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide could involve further exploration of its potential applications in various areas. This could include further studies on its antimicrobial and anticancer activities, as well as its potential use as a lead compound for rational drug designing .

作用机制

Target of Action

N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a synthetic compound that has been found to have significant antibacterial activity . The primary targets of this compound are bacterial cells, particularly both Gram-negative and Gram-positive bacteria . The compound’s antibacterial activity is attributed to its thiazole and sulfonamide groups, which are known for their antibacterial properties .

Mode of Action

The compound interacts with its bacterial targets by penetrating the bacterial cell membranes . The compound, when used in conjunction with a cell-penetrating peptide like octaarginine, displays faster killing-kinetics towards bacterial cells .

Biochemical Pathways

The compound affects the biochemical pathways of bacterial cells, leading to their death . It creates pores in the bacterial cell membranes, disrupting the normal functioning of the cells . The exact biochemical pathways affected by the compound and their downstream effects are still under investigation.

Result of Action

The result of the compound’s action is the death of bacterial cells . The compound displays potent antibacterial activity against multiple strains of bacteria . For instance, an isopropyl substituted derivative of the compound displays a low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans .

生化分析

Biochemical Properties

N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit in vivo angiogenesis and exhibit DNA cleavage abilities . The nature of these interactions involves the compound binding to these biomolecules and altering their function .

Cellular Effects

The effects of N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide on cells are significant. It has been observed to block the formation of blood vessels in vivo in a chick chorioallantoic membrane (CAM) model . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind to DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide have been observed to change over time. For example, it has been found to efficiently block the formation of blood vessels in vivo in a CAM model . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

属性

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c19-14(11-5-2-1-3-6-11)18-15-17-13(10-20-15)12-7-4-8-16-9-12/h1-10H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDKVRPNUQAZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)

![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)

![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)

![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)

![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)

![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2493613.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)

![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)

![2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one](/img/structure/B2493619.png)

![6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2493620.png)